2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile . The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid in dichloromethane or HCl in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other molecules. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
- (S)-2-{[(Tert-butoxy)carbonyl]amino}-3-aminopropionic acid
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is unique due to its specific structure, which includes a cyclobutyl ring. This structural feature imparts distinct steric and electronic properties, making it valuable in the synthesis of complex molecules and in studying steric effects in chemical reactions .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)6-9-7-14(4,5)8-9/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17) |
InChI Key |
JKGBRSWKLSCOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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